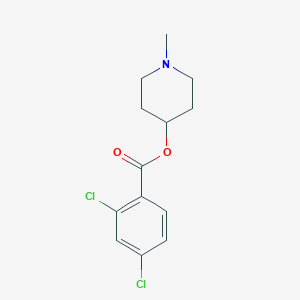![molecular formula C24H24FNO5S B257850 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B257850.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. This compound has been extensively studied in preclinical models and has demonstrated potent antitumor activity.
Mécanisme D'action
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, this compound has also been shown to inhibit the production of cytokines and chemokines, which are critical mediators of inflammation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is its potent antitumor activity in various types of cancer. In addition, this compound has also shown efficacy in combination with other anticancer agents, which may allow for the development of more effective treatment regimens. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for the development of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide. One potential direction is the evaluation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Another direction is the evaluation of this compound in the treatment of other types of cancer, such as solid tumors. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anticancer agents.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 1,1-dioxide tetrahydro-3-thiophenamine to form the final product, this compound.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models and has demonstrated potent antitumor activity in various types of cancer, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, this compound has also shown efficacy in combination with other anticancer agents, such as rituximab and lenalidomide.
Propriétés
Formule moléculaire |
C24H24FNO5S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-3-2-4-21(13-17)30-15-24(27)26(20-11-12-32(28,29)16-20)14-22-9-10-23(31-22)18-5-7-19(25)8-6-18/h2-10,13,20H,11-12,14-16H2,1H3 |
Clé InChI |
YWILWVDKKMCEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
SMILES canonique |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)

![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
![Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257840.png)